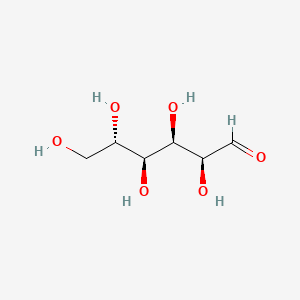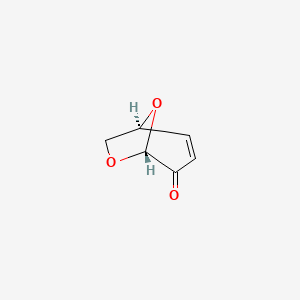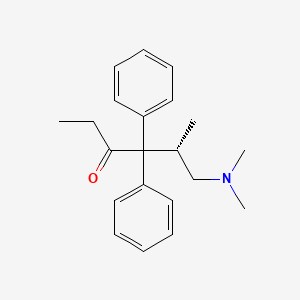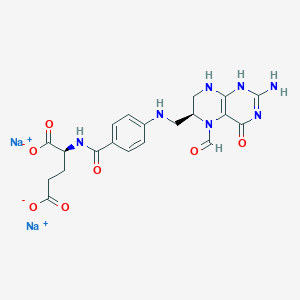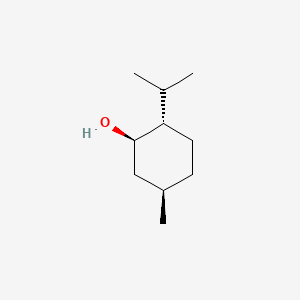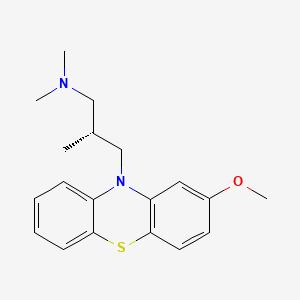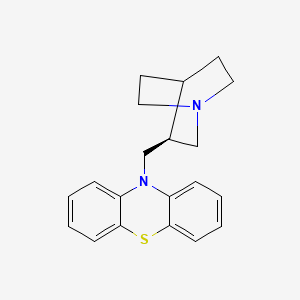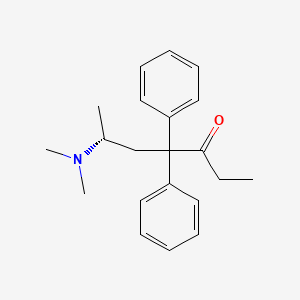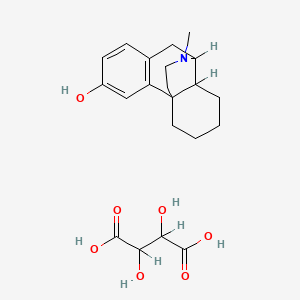
l-3-Hydroxy-N-methylmorphinan bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-3-Hydroxy-N-methylmorphinan bitartrate, also known as Levorphanol, is a strong opioid that is the only available opioid agonist of the morphinan series . It was originally synthesized as a pharmacological alternative to morphine more than 40 years ago . It is a narcotic analgesic that may be habit-forming . It is nearly as effective orally as by injection .
Synthesis Analysis
Levorphanol was synthesized as part of a small group of opioids in the morphine series known as morphinans . These are chemically related to morphine but produced synthetically . They lack certain chemical groupings of the original opium alkaloid, though still containing the fundamental, biologically active, portion of the molecule, known as N-methyl-morphinan .Molecular Structure Analysis
The molecular formula of Levorphanol is C17H23NO . It has a molecular weight of 443.49 . When compared with morphine, levorphanol lacks an oxygen group and a 6-hydroxyl group . Otherwise, levorphanol is structurally identical to morphine .Chemical Reactions Analysis
Similar to morphine, levorphanol undergoes glucuronidation in the liver, and the glucuronidated products are excreted in the kidney . It is also an N-methyl-d-aspartate (NMDA) receptor antagonist . There is evidence that levorphanol may inhibit the uptake of norepinephrine and serotonin .Physical And Chemical Properties Analysis
Each milligram of levorphanol tartrate is equivalent to 0.58 mg levorphanol base . The USP nomenclature is 17-methylmorphinan-3-ol tartrate (1:1) (Salt) dihydrate . The material has 3 asymmetric carbon atoms .Mechanism of Action
Safety and Hazards
The use of levorphanol tartrate tablets exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of levorphanol tartrate tablets, especially during initiation or following a dosage increase . Accidental ingestion of even one dose of levorphanol tartrate tablets, especially by children, can result in a fatal overdose of levorphanol .
Future Directions
Levorphanol has been described as being “similar to methadone” . Little has been written about this opioid, and it is important that clinicians not forget that this is an option for moderate to strong pain . The long half-life of the drug increases the potential for drug accumulation . Levorphanol has clinical efficacy in neuropathic pain .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for l-3-Hydroxy-N-methylmorphinan bitartrate involves several steps starting with commercially available starting materials. The key steps involve the synthesis of the intermediate N-methylmorphinan, which is then reacted with hydroxylamine to form the desired product.", "Starting Materials": [ "Codeine", "Methyl iodide", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Tartaric acid" ], "Reaction": [ "Codeine is reacted with methyl iodide and sodium hydroxide to form N-methylcodeine", "N-methylcodeine is then reacted with hydroxylamine hydrochloride to form N-methylmorphinan", "N-methylmorphinan is then reacted with tartaric acid to form l-3-Hydroxy-N-methylmorphinan bitartrate" ] } | |
| 125-72-4 | |
Molecular Formula |
C21H29NO7 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI Key |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
| 125-72-4 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Levorphanol tartrate; Lemoran; Levo-dromoran; Levorphanol bitartrate; NSC 91012; NSC-91012; NSC91012; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1675104.png)
